molecular formula C10H11BrF3NO B15052455 (3-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine

(3-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine

Cat. No.: B15052455
M. Wt: 298.10 g/mol
InChI Key: HKEZFVRFBVWYPT-UHFFFAOYSA-N
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Description

(3-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom at the 3-position and an ethylamine group substituted with a trifluoromethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination and efficient coupling reactions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols or amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

(3-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C10H11BrF3NO

Molecular Weight

298.10 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C10H11BrF3NO/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2

InChI Key

HKEZFVRFBVWYPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCOC(F)(F)F

Origin of Product

United States

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